molecular formula C16H17NO2 B5770186 N-(diphenylmethyl)-2-methoxyacetamide

N-(diphenylmethyl)-2-methoxyacetamide

Cat. No.: B5770186
M. Wt: 255.31 g/mol
InChI Key: FQJKVWGRKBADFP-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-2-methoxyacetamide is a synthetic organic compound featuring a diphenylmethyl group attached to the nitrogen of a 2-methoxyacetamide backbone.

Properties

IUPAC Name

N-benzhydryl-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-12-15(18)17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKVWGRKBADFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-methoxyacetamide typically involves the reaction of diphenylmethylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The diphenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Formation of N-(diphenylmethyl)-2-methoxyethylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(diphenylmethyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The diphenylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxyacetamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares N-(diphenylmethyl)-2-methoxyacetamide with structurally or functionally related compounds, emphasizing physical properties, synthetic routes, and biological activities.

Structural Analogues with Diphenylmethyl Moieties
Compound ID/Name Substituents/Modifications Melting Point (°C) Key Biological Activity Selectivity/IC50
T122 (N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine) Methoxyphenyl, thiazole-2-amine 162.3 Cx50 gap junction inhibition IC50 = 1.2 µM
T136 (N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine) Iodophenyl, thiazole-2-amine 125 Cx50 inhibition IC50 = 2.4 µM
T123 (N-[(2-Methoxyphenyl)diphenylmethyl]pyrimidin-2-amine) Methoxyphenyl, pyrimidine-2-amine 166.5 Not explicitly stated N/A
N-(4-Bromophenyl)-2-methoxyacetamide 4-Bromophenyl, 2-methoxyacetamide N/A Intermediate for heterocycles N/A

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in T122) enhance Cx50 inhibitory potency compared to halogens (e.g., iodine in T136), as seen in their IC50 values .
  • Thermal Stability : Thiazole-containing derivatives (T122) exhibit higher melting points (162.3°C) than iodo-substituted analogs (T136, 125°C), likely due to stronger intermolecular interactions .
2-Methoxyacetamide Derivatives
Compound ID/Name Core Structure Application/Activity Synthetic Route
4d (N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide) Benzooxazole, 4-ethylphenyl IL-6/STAT3 pathway inhibition Acetylation with methoxyacetyl chloride
7b (N-[(5-(Hydroxymethyl)furan-2-yl)methyl]-2-methoxyacetamide) Hydroxymethylfuran Lipase-catalyzed amide synthesis Chemoselective enzymatic reaction
N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide 4-Amino-2-methoxyphenyl Intermediate for heterocycles N/A

Key Observations :

  • Synthetic Flexibility : 2-Methoxyacetamide derivatives are synthesized via nucleophilic substitution (e.g., with amines or thiols) or enzymatic methods, enabling diverse functionalization .
  • Biological Versatility : The 2-methoxyacetamide group appears in inhibitors targeting ion channels (Cx50), cytokine pathways (IL-6/STAT3), and enzymatic processes, underscoring its adaptability .
Physicochemical and Pharmacological Comparisons
Property/Activity This compound (Hypothetical) T122 N-(4-Bromophenyl)-2-Methoxyacetamide
Molecular Weight ~315 (estimated) 421.5 244.09
Solubility Low (lipophilic diphenylmethyl group) Low Moderate (polar bromophenyl)
Selectivity Likely high for Cx50 (based on T122/T136 data) >10-fold over other connexins N/A
Synthetic Complexity Moderate (requires diphenylmethanol precursor) High (multi-step) Low (direct acetylation)

Key Insights :

  • Lipophilicity vs.
  • SAR Trends : Methoxy and thiazole groups optimize connexin inhibition, while halogens (Br, I) may reduce potency but improve pharmacokinetic properties .

Q & A

Q. What are the optimized synthetic routes for N-(diphenylmethyl)-2-methoxyacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling diphenylmethylamine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key variables include:

  • Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness .
  • Temperature Control : Reactions are conducted at 0–5°C to mitigate exothermic side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures excess reagent for complete conversion .

Q. Example Protocol :

Dissolve diphenylmethylamine (1 mmol) in anhydrous dichloromethane.

Add triethylamine (1.2 mmol) under nitrogen.

Slowly add methoxyacetyl chloride (1.2 mmol) at 0°C.

Stir for 4–6 hours at room temperature.

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Q. Yield Optimization Table :

SolventTemperature (°C)Yield (%)Purity (HPLC)
Dichloromethane0 → RT7898.5
THF0 → RT6597.2
DMFRT4589.1

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3), acetamide (-CONH-), and diphenylmethyl groups. The methoxy proton appears as a singlet at δ 3.3–3.5 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 300.1 (calculated: 300.15) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
  • Thermal Analysis : DSC reveals a melting point range of 120–123°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for inflammation) or bacterial strains .
  • Structural Analogues : Substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition ).
  • Purity : Impurities >2% can skew IC50_{50} values .

Q. Validation Approach :

Standardized Assays : Use WHO-recommended protocols (e.g., microbroth dilution for antimicrobial tests).

SAR Studies : Compare substituents (e.g., chloro vs. methoxy) in analogs (Table 1).

Metabolite Profiling : LC-MS to rule out degradation products .

Q. Table 1: Comparative Bioactivity of Analogs

CompoundAntimicrobial (MIC, µg/mL)Anti-inflammatory (IC50_{50}, µM)
This compound3218.5
N-(4-Cl-Ph)-2-methoxyacetamide1645.2
N-(Ph)-2-ethoxyacetamide6412.7

Q. How can computational modeling guide the design of this compound derivatives for enhanced target binding?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 or bacterial FabH enzymes. The methoxy group shows hydrogen bonding with Arg120 in COX-2 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
  • QSAR Models : Train models on logP and polar surface area to predict bioavailability. Optimal logP: 2.5–3.5 .

Q. Case Study :

  • Derivative Design : Introduce a fluorine at the para-position of the phenyl ring to enhance hydrophobic interactions.
  • Predicted ΔG : Improved from -8.2 kcal/mol (parent) to -9.6 kcal/mol (fluorinated derivative) .

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